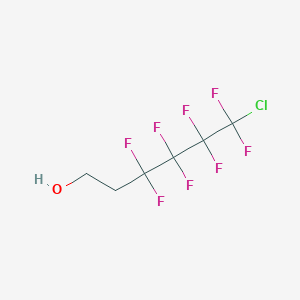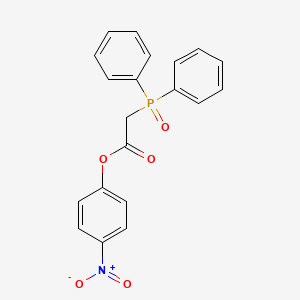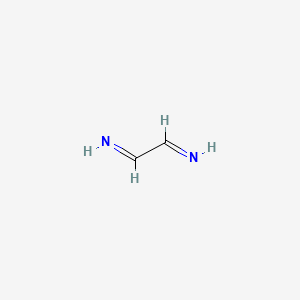
Ethane-1,2-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diimine, also known as glyoxal-bis(2-imino)ethane, is an organic compound containing two imine groups. It is a derivative of ethylenediamine and is commonly used as a ligand in coordination chemistry. The compound is known for its ability to form stable complexes with various metal ions, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through the condensation reaction of ethylenediamine with glyoxal. The reaction involves mixing ethylenediamine with glyoxal in an aqueous medium, followed by heating under reflux conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)_2 + \text{OCHCHO} \rightarrow \text{C}_2\text{H}_4(\text{NH})_2\text{CH}_2\text{O}_2 ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar condensation reactions but is carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions typically yield ethylenediamine or other amine derivatives.
Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Oximes, nitriles
Reduction: Ethylenediamine, amine derivatives
Substitution: Substituted imines, amines
Applications De Recherche Scientifique
Ethane-1,2-diimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes
Biology: The compound is explored for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in metal-based drug design.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism by which ethane-1,2-diimine exerts its effects is primarily through its ability to form stable complexes with metal ions. The imine groups act as electron donors, coordinating with metal centers to form chelates. These chelates can influence various chemical reactions, including catalysis and redox processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethylenediamine: A precursor to ethane-1,2-diimine, used widely in chemical synthesis.
1,2-Diaminopropane: Similar structure but with an additional methyl group, used in similar applications.
Diethylenetriamine: Contains an additional amine group, offering different coordination properties.
Uniqueness: this compound is unique due to its dual imine groups, which provide distinct coordination chemistry compared to its analogs. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic processes.
Propriétés
Numéro CAS |
151599-46-1 |
|---|---|
Formule moléculaire |
C2H4N2 |
Poids moléculaire |
56.07 g/mol |
Nom IUPAC |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
Clé InChI |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
SMILES canonique |
C(=N)C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


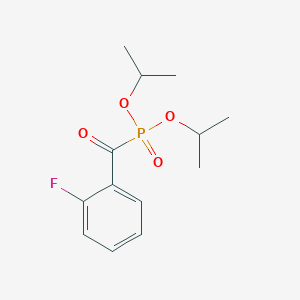
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)


![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
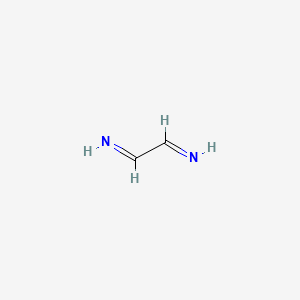

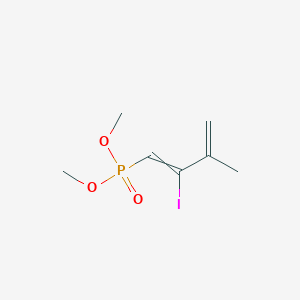
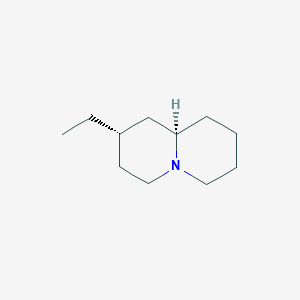

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
